molecular formula C9H12AsNO2 B14553336 N-Benzyl-1,3,2-dioxarsolan-2-amine CAS No. 62163-83-1

N-Benzyl-1,3,2-dioxarsolan-2-amine

Cat. No.: B14553336
CAS No.: 62163-83-1
M. Wt: 241.12 g/mol
InChI Key: CCRPSXRBWVQAFO-UHFFFAOYSA-N
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Description

Contextualizing Organoarsenic Chemistry

To fully appreciate the specific characteristics of N-Benzyl-1,3,2-dioxarsolan-2-amine, it is essential to understand the foundational principles of organoarsenic chemistry.

Historical Trajectories and Modern Resurgence in Organoarsenic Synthesis

The history of organoarsenic chemistry dates back over two centuries and has been instrumental in the development of fundamental chemical theories, including valency and aromaticity. rsc.org One of the earliest recognized organoarsenic compounds was the foul-smelling liquid cacodyl, first synthesized in 1760. wikipedia.orgrsc.org This discovery is sometimes considered the first synthesis of an organometallic compound. wikipedia.org Throughout history, organoarsenic compounds have played a significant role in medicine. For instance, Salvarsan was a groundbreaking pharmaceutical for its time, and other organoarsenicals were used as antibiotics. wikipedia.orgrsc.org

Despite a decline in some of their industrial applications due to environmental and health concerns, the field of organoarsenic chemistry has seen a modern resurgence. wikipedia.orgnih.gov This revival is partly driven by the development of safer synthetic methods, such as nonvolatile intermediate transformation (NIT), which avoid the use of hazardous arsenic precursors. nih.gov Contemporary research is exploring the use of organoarsenic compounds in functional materials, including π-conjugated molecules and polymers. nih.gov The chemical synthesis of novel organoarsenicals, like the antibiotic arsinothricin, is also a crucial area of research for characterizing arsenic species produced by biotransformations. nih.govrsc.org

Electronic Configuration and Bonding Characteristics of Arsenic in Organic Compounds

Arsenic is a metalloid located in Group 15 of the periodic table with the atomic number 33. numberanalytics.comumaine.edu Its electronic configuration is [Ar] 3d¹⁰ 4s² 4p³. numberanalytics.comenthu.com This configuration, with five valence electrons in its outermost shell, allows arsenic to form compounds in various oxidation states, most commonly +3 and +5. rsc.orgnumberanalytics.comenthu.com

The bonding in organoarsenic compounds is covalent, with arsenic's ability to readily change its oxidation state and bonding configuration contributing to a rich and diverse chemistry. uvm.edu In its +3 oxidation state, arsenic compounds typically exhibit a trigonal pyramidal geometry due to the presence of a lone pair of electrons. numberanalytics.comwikipedia.org In the +5 oxidation state, they often adopt a tetrahedral geometry. numberanalytics.com The nature of the bonds between arsenic and other elements, particularly carbon, oxygen, and sulfur, forms the structural basis for the vast array of organic and biosynthetic arsenic compounds. uvm.edu

The Significance of Arsenic Heterocycles in Main Group Chemistry

Arsenic-containing heterocycles, which are cyclic compounds containing arsenic atoms within the ring, are a significant area of study in main group chemistry. rsc.orgacs.org These compounds exhibit unique structural and reactive properties. Examples of arsenic heterocycles include arsole, the arsenic analog of pyrrole, and arsabenzene, the arsenic analog of pyridine. wikipedia.org

The stability and reactivity of these heterocycles are influenced by the nature of the other atoms in the ring and the substituents attached to the arsenic atom. Research into five-membered arsenic-sulfur-nitrogen heterocycles, for instance, has demonstrated their relative stability. acs.org Naturally occurring arsenic heterocycles, such as Arsenicin A, have also been discovered, highlighting the diverse structural possibilities within this class of compounds. wikipedia.org The synthesis and characterization of such heterocycles contribute to a deeper understanding of the fundamental principles of main group chemistry and may lead to the development of novel materials and compounds with interesting properties. acs.org

Specific Focus on the 1,3,2-Dioxarsolane Core Structure

The 1,3,2-dioxarsolane ring is the core heterocyclic structure of this compound. This five-membered ring contains two oxygen atoms and one arsenic atom.

Structural Classification of Dioxarsolane Systems

Dioxarsolane systems are classified based on the substituents attached to the ring atoms. For example, 2,4,5-trimethyl-1,3,2-dioxarsolane is a simple derivative with methyl groups at the 2, 4, and 5 positions of the ring. nih.gov The geometry of the ring and the nature of the exocyclic bonds from the arsenic atom are key structural features.

Overview of Dioxarsolanes as Synthetic Intermediates and Scaffolds

While research directly detailing the use of 1,3,2-dioxarsolanes as synthetic intermediates is specific, the broader class of related 1,3-dioxolane (B20135) structures are well-established as valuable synthetic intermediates. For instance, 1,3-dioxolan-4-ones are utilized in the synthesis of tetronic acids and pulvinones. rsc.org The dioxolane ring can act as a protecting group for diols and can be a scaffold for constructing more complex molecules. The reactivity of the arsenic center in dioxarsolanes allows for further functionalization, making them potentially useful building blocks in the synthesis of more complex organoarsenic compounds.

Position of this compound within Organoarsenic Amine Chemistry

This compound is a specific organoarsenic compound that integrates several key functional groups: a benzylamine (B48309) moiety, a five-membered dioxarsolane ring, and a trivalent arsenic atom bonded to nitrogen. Its position within the broader field of organoarsenic amine chemistry is defined by the interplay of these structural features, which suggests its potential utility as a synthetic intermediate and a ligand in coordination chemistry. Organoarsenic chemistry, a field with a rich history including the development of the first synthetic organometallic compound, cacodyl, has seen a range of applications from pharmaceuticals to agriculture. wikipedia.org

Organoarsenic compounds are broadly classified based on the oxidation state of the arsenic atom, typically (III) or (V). wikipedia.org this compound features an arsenic(III) center, which is characteristic of many organoarsenic ligands used in coordination chemistry due to their softer, more phosphine-like donor properties. wikipedia.org The amine portion of the molecule, specifically the N-benzyl group, introduces steric and electronic modularity, which can influence the compound's reactivity and coordination properties.

The synthesis of related organoarsenic amines often involves the reaction of arsenic trichloride (B1173362) with primary or secondary amines. cdnsciencepub.com For instance, N,N-dialkyl amidodichloroarsenites are prepared from the reaction of arsenic trichloride with secondary amines. cdnsciencepub.com While the direct synthesis of this compound is not extensively detailed in the provided search results, the general principles of organoarsenic chemistry suggest that it could be synthesized from a suitable arsenic precursor and N-benzylamine, followed by reaction with a diol to form the dioxarsolane ring.

The 1,3,2-dioxarsolane ring is a heterocyclic system containing arsenic. The chemistry of related 1,3-dioxolanes (with carbon instead of arsenic) is well-established, where they are often used as protecting groups for diols or as solvents. wikipedia.orgorganic-chemistry.org The arsenic-containing analogue introduces the unique properties of arsenic, such as its potential for further reactions at the arsenic center and its ability to act as a ligand.

While specific research on this compound is limited in the provided search results, its structural components place it at the intersection of several key areas of chemical research. It can be viewed as a functionalized organoarsenic compound with potential applications in catalysis, materials science, and as a building block for more complex arsenic-containing molecules. The combination of an amine, a dioxarsolane ring, and a benzyl (B1604629) group in a single molecule makes it a target of interest for systematic studies within organoarsenic chemistry to explore the structure-property relationships in this class of compounds.

Properties

CAS No.

62163-83-1

Molecular Formula

C9H12AsNO2

Molecular Weight

241.12 g/mol

IUPAC Name

N-benzyl-1,3,2-dioxarsolan-2-amine

InChI

InChI=1S/C9H12AsNO2/c1-2-4-9(5-3-1)8-11-10-12-6-7-13-10/h1-5,11H,6-8H2

InChI Key

CCRPSXRBWVQAFO-UHFFFAOYSA-N

Canonical SMILES

C1CO[As](O1)NCC2=CC=CC=C2

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of N Benzyl 1,3,2 Dioxarsolan 2 Amine

Reactivity Governed by the 1,3,2-Dioxarsolane Ring

The 1,3,2-dioxarsolane ring is a five-membered heterocycle containing two oxygen atoms and one arsenic atom. This structural feature is central to the molecule's reactivity.

Nucleophilic and Electrophilic Behavior of the Arsenic Atom

The trivalent arsenic atom in N-Benzyl-1,3,2-dioxarsolan-2-amine is amphiphilic, meaning it can act as both a nucleophile and an electrophile.

Nucleophilic Character: The arsenic atom possesses a lone pair of electrons, which can be donated to electrophiles. This Lewis base character allows it to participate in reactions where it attacks electron-deficient centers.

Electrophilic Character: Arsenic is a metalloid and less electronegative than the oxygen and nitrogen atoms bonded to it. This creates a dipole, rendering the arsenic atom electron-deficient and susceptible to attack by nucleophiles. nih.govresearchgate.net This electrophilic nature is fundamental to its ability to engage in attractive interactions with electron-rich species, a phenomenon known as an arsenic-centered pnictogen bond. nih.govresearchgate.net The electrophilicity can be further enhanced if the arsenic atom coordinates with another species, which increases the positive charge on the arsenic center.

The dual chemical nature of the arsenic atom allows for a wide range of reactions, making it a versatile center for chemical transformations.

Ring-Opening and Ring-Closing Reaction Dynamics

The stability of the 1,3,2-dioxarsolane ring is not absolute; it can undergo both ring-opening and ring-closing reactions under specific conditions. rsc.orgyoutube.com

Ring-Opening Reactions: The cleavage of the bonds within the ring, particularly the arsenic-oxygen (As-O) bonds, leads to the opening of the heterocyclic structure. This can be initiated by various reagents:

Hydrolysis: In the presence of water, the As-O bonds can be cleaved, leading to the formation of a diol and an arsenic-containing species. This is a common pathway for the degradation of such heterocyclic systems.

Nucleophilic Attack: Strong nucleophiles can attack the electrophilic arsenic center, leading to the cleavage of one of the As-O bonds and subsequent ring opening. rsc.org

Ring-Closing Reactions: The synthesis of the 1,3,2-dioxarsolane ring typically involves a condensation reaction, which is a form of ring-closing. beilstein-journals.org A common method is the reaction of a 1,2-diol with an arsenic trihalide (e.g., AsCl₃) or another suitable arsenic precursor. The elimination of a small molecule, such as HCl, drives the formation of the stable five-membered ring. These reactions are often reversible, and the equilibrium can be shifted towards the ring product by removing the byproduct. beilstein-journals.org

An illustrative example of reaction dynamics is the synthesis of pinane-based 2-amino-1,3-diols, which can undergo regioselective ring closure with aldehydes to form condensed oxazolidines, a related heterocyclic system. beilstein-journals.org

Influence of Ring Strain and Substituents on Stability and Reactivity

The five-membered ring of 1,3,2-dioxarsolane is subject to ring strain, which influences its stability and reactivity. unizin.orglibretexts.org

Angle Strain: The ideal bond angles for an sp³-hybridized atom are approximately 109.5°. In a planar five-membered ring, the internal angles would be around 108°, suggesting minimal angle strain. However, the ring is typically puckered to alleviate torsional strain, which can slightly alter the bond angles. unizin.orglibretexts.org Compared to highly strained three- or four-membered rings, the 1,3,2-dioxarsolane ring is relatively stable. libretexts.orglibretexts.org

Torsional Strain: Eclipsing interactions between substituents on adjacent atoms can lead to torsional strain. The ring adopts a non-planar conformation (such as an "envelope" or "twist" form) to minimize these interactions. libretexts.org

Influence of Substituents: The N-benzyl group attached to the nitrogen atom can significantly impact the molecule's reactivity.

Steric Effects: The bulky benzyl (B1604629) group can sterically hinder the approach of reactants to the arsenic and nitrogen atoms, potentially slowing down reaction rates compared to less substituted analogs.

Electronic Effects: The benzyl group can influence the electron density at the nitrogen and, by extension, the arsenic atom through inductive and resonance effects. This can modulate the nucleophilicity and electrophilicity of the reactive centers.

Studies on related dioxiranes have shown that substituents can significantly alter the ring strain energy. For example, geminal dimethyl substitution can lower the strain energy, while electron-withdrawing groups like fluorine can increase it. nih.gov A similar principle would apply to the 1,3,2-dioxarsolane system, where substituents on the carbon backbone of the ring or on the exocyclic amine could tune the ring's stability and reactivity.

Chemical Properties of the Arsenic-Nitrogen Bond

Bond Lability and Formation/Cleavage Mechanisms

The arsenic-nitrogen (As-N) bond is known to be relatively labile, meaning it can be easily broken. wikipedia.orgacs.org This lability is a defining characteristic of aminoarsines.

Formation: The As-N bond is typically formed via a substitution reaction. A common synthetic route involves the reaction of a halogenated arsenic species (e.g., a 2-halo-1,3,2-dioxarsolane) with an amine, in this case, benzylamine (B48309). The lone pair of the amine's nitrogen atom acts as a nucleophile, displacing the halide from the arsenic center. An external base or an excess of the amine is often used to neutralize the hydrogen halide byproduct. mnstate.edu

Cleavage: The As-N bond is highly susceptible to cleavage by protic reagents due to the polarity of the bond and the basicity of the nitrogen atom. wikipedia.orgacs.org

Hydrolysis: Water can readily cleave the As-N bond to yield an arsenic-hydroxy species and the free amine (benzylamine). This reaction is often rapid and highlights the moisture sensitivity of such compounds.

Reaction with Alcohols or Thiols: Similar to hydrolysis, alcohols and thiols can react to cleave the As-N bond, forming As-O or As-S bonds, respectively, and liberating benzylamine.

Transamination: The N-benzylamino group can be exchanged with another amine. This reaction is driven by the relative nucleophilicity and volatility of the amines involved.

The mechanism of bond cleavage can be homolytic (radical) or heterolytic (ionic), but for the As-N bond reacting with polar reagents, a heterolytic pathway is most common. wikipedia.org This process is analogous to the hydrolysis of amide or N-glycosidic bonds, where a nucleophile attacks an electrophilic center, leading to bond scission. nih.govyoutube.comkhanacademy.org

Ligand Exchange Reactions at the Arsenic Center

The lability of the groups attached to the arsenic atom facilitates ligand exchange reactions. nih.govresearchgate.netyoutube.com In the context of this compound, the N-benzylamino group can be considered a ligand that can be substituted by other nucleophilic species.

These reactions are a cornerstone of the chemistry of trivalent arsenic compounds. nih.gov The general form of the reaction can be represented as: (dioxarsolane)-As-NR₂ + H-X → (dioxarsolane)-As-X + HNR₂ where H-X can be water, an alcohol, a thiol, or another amine.

The kinetics and mechanism of these substitution reactions can be associative (where the incoming ligand first coordinates to the arsenic center before the leaving group departs) or dissociative (where the leaving group departs first to form an intermediate). researchgate.netst-andrews.ac.uk For trivalent arsenic, which has an available lone pair and can also expand its coordination sphere, the mechanism can be complex and dependent on the specific reactants and conditions.

An example of such reactivity is seen in the diverse reactions of arsenic species with glutathione (B108866) (GSH), a biological thiol, which involves complex formation, reduction, and ligand exchange, highlighting the dynamic nature of bonding at the arsenic center. nih.gov

Stereochemical Inversion and Dynamic Processes at the Pyramidal Arsenic

The arsenic atom in this compound is trivalent and, assuming a non-planar arrangement of its substituents (the nitrogen of the benzylamine group and the two oxygen atoms of the dioxarsolane ring), it possesses a pyramidal geometry. This configuration makes the arsenic atom a stereocenter. Trivalent arsenic compounds are known to undergo pyramidal inversion, a process where the substituents and the lone pair of electrons invert their positions, much like the nitrogen inversion in amines.

This dynamic process means that if the arsenic atom were chiral, it would rapidly interconvert between its enantiomeric forms. The rate of this inversion is dependent on the energy barrier, which is influenced by the nature of the substituents attached to the arsenic atom. Electronegative substituents and cyclic constraints, such as those present in the 1,3,2-dioxarsolane ring, can affect the inversion barrier. However, without specific experimental data for this compound, the precise energy barrier and the rate of inversion remain undetermined.

Oxidation and Reduction Pathways of the Arsenic Center

The arsenic atom in this compound exists in the +3 oxidation state. A key chemical transformation for trivalent arsenicals is their oxidation to the pentavalent state (As(V)). nih.govoup.com This oxidation is generally considered a detoxification pathway, as pentavalent arsenic compounds are typically less toxic than their trivalent counterparts. nih.gov

Common oxidizing agents like hydrogen peroxide (H₂O₂) can effectively oxidize trivalent arsenic to pentavalent arsenic. nih.govmdpi.com The reaction involves the conversion of the trivalent arsenic species to its corresponding arsenate (As(V)) analog. While the specific oxidation product of this compound is not documented, the general reaction would involve the formation of a pentavalent arsenic species, likely with an oxo or hydroxo ligand attached to the arsenic center.

Conversely, reduction of the trivalent arsenic center to elemental arsenic (As(0)) or arsine (AsH₃) is also a possible chemical transformation, although this typically requires strong reducing agents and is less common in biological or typical laboratory conditions compared to oxidation.

The susceptibility of the arsenic center to oxidation highlights an important aspect of its chemistry, with implications for its stability and potential interactions in various chemical environments.

Investigation of Pnictogen Bonding Interactions

Pnictogen bonding is a non-covalent interaction where a pnictogen atom (an element from Group 15 of the periodic table, such as arsenic) acts as an electrophilic species, interacting with a nucleophilic region in another molecule or within the same molecule. nih.govmdpi.comnumberanalytics.comnih.gov The arsenic atom in a molecule, when bonded to electron-withdrawing groups, can have an electrophilic region, known as a σ-hole or π-hole, which can attractively interact with a nucleophile. nih.govresearchgate.net

In the case of this compound, the arsenic atom is bonded to two oxygen atoms and a nitrogen atom, all of which are relatively electronegative. This suggests that the arsenic atom could participate in pnictogen bonding, acting as a pnictogen bond donor. The nucleophilic partner in such an interaction could be a lone pair from a nitrogen, oxygen, or sulfur atom, or the π-system of an aromatic ring in a neighboring molecule. nih.govresearchgate.net

While no specific crystal structure data for this compound is available to confirm the presence of pnictogen bonds, studies on other arsenic-containing compounds have demonstrated the existence and importance of these interactions in the solid state. For example, As···N pnictogen bonds have been observed in the crystal structures of various organoarsenic compounds. researchgate.net

The table below presents examples of observed As···N pnictogen bonds in the crystal structures of other organoarsenic compounds, illustrating the potential for such interactions in this compound.

Compound NameInteracting AtomsBond Distance (Å)Bond Angle (°)
bis(μ2-(6-methyl-2-pyridyl)amido)-syn-dichloro-di-arsenic(III)As···N2.9 - 3.1~160 - 170
2-chloro-1,3-dimethyl-1,3-diaza-2-arsolidineAs···N~3.2~150
5-methyl-5,10-dihydrophenarsazineAs···N (intramolecular)~2.7~70
5-(3-methoxyphenyl)-5,10-dihydrophenarsazineAs···N (intramolecular)~2.7~70

Data derived from illustrative examples in scientific literature. researchgate.net

These interactions can play a crucial role in determining the supramolecular assembly and crystal packing of the compound. The presence of both a potential pnictogen bond donor (the arsenic atom) and potential acceptors (the nitrogen and oxygen atoms, as well as the phenyl ring of the benzyl group) within this compound suggests that pnictogen bonding could be a significant feature of its solid-state chemistry.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. Although a specific crystal structure for N-Benzyl-1,3,2-dioxarsolan-2-amine has not been reported, data from analogous compounds, such as N-benzyl substituted organometallic complexes and other five-membered heterocyclic rings, allow for a detailed projection of its solid-state structure.

The 1,3,2-dioxarsolane ring is expected to adopt a puckered conformation, likely an envelope or twist-chair form, to minimize steric strain. The bond lengths and angles within this ring are influenced by the hybridization of the atoms and the electronegativity of the substituents. Based on data from related organoarsenic compounds and dioxolane derivatives, the following bond parameters can be anticipated:

Table 1: Predicted Bond Lengths and Angles for the 1,3,2-Dioxarsolane Ring

Bond/AnglePredicted Value
As-O~1.80 Å
C-O~1.43 Å
C-C~1.54 Å
O-As-O~95-105°
As-O-C~115-120°
O-C-C~105-110°

The As-N bond length is a critical parameter and is expected to be in the range of 1.85-1.95 Å, reflecting a single bond character with some degree of pπ-dπ interaction. The geometry around the arsenic atom is predicted to be trigonal pyramidal, with the lone pair of electrons occupying one of the vertices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzyl (B1604629) group and the dioxarsolane ring. The aromatic protons of the benzyl group would appear in the range of δ 7.2-7.4 ppm. The benzylic CH₂ protons would likely appear as a doublet around δ 4.0-4.5 ppm, coupled to the N-H proton. The protons of the ethylene (B1197577) glycol backbone in the dioxarsolane ring are expected to show complex splitting patterns in the region of δ 3.5-4.2 ppm due to their diastereotopic nature.

The ¹³C NMR spectrum would corroborate the proposed structure with signals for the aromatic carbons of the benzyl group between δ 127-140 ppm, a benzylic carbon signal around δ 45-50 ppm, and signals for the carbons of the dioxarsolane ring in the range of δ 60-70 ppm.

⁷⁵As NMR spectroscopy is a more specialized technique for directly probing the arsenic nucleus. As ⁷⁵As is a quadrupolar nucleus (spin I = 3/2), the signals are often broad, which can make detection and interpretation challenging. For this compound, a relatively broad signal would be expected in the chemical shift region characteristic for trivalent arsenic compounds. The precise chemical shift would be sensitive to the electronic environment around the arsenic atom, including the nature of the substituents on the nitrogen and oxygen atoms. The scarcity of ⁷⁵As NMR

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Stretching and Bending Modes of the Dioxarsolane and N-Benzyl Moieties

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For this compound, the IR spectrum is characterized by absorption bands corresponding to its two main structural components: the N-benzyl group and the dioxarsolane ring.

N-Benzyl Moiety Vibrations:

N-H Vibrations: As a secondary amine, the compound is expected to show a single, weak-to-medium N-H stretching (ν) band in the region of 3300–3500 cm⁻¹. libretexts.org The N-H bending (δ) vibration may also be observed, typically around 1500-1600 cm⁻¹. A broad, strong band between 665 and 910 cm⁻¹ due to N-H wagging is also characteristic of primary and secondary amines. kindle-tech.com

Aromatic Ring Vibrations: The benzene (B151609) ring of the benzyl group gives rise to several characteristic peaks. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (approx. 3000-3100 cm⁻¹). youtube.com The C=C stretching vibrations within the aromatic ring usually produce two sharp, medium-intensity bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. youtube.com

Methylene (B1212753) (-CH₂-) Group Vibrations: The methylene bridge connecting the phenyl group to the nitrogen atom exhibits C-H stretching and bending modes. Asymmetric and symmetric C-H stretching vibrations are expected in the 2925 cm⁻¹ and 2850 cm⁻¹ regions, respectively. Bending vibrations, such as scissoring and rocking, occur in the fingerprint region (below 1500 cm⁻¹).

C-N Vibrations: The stretching of the carbon-nitrogen bond (C-N) in aromatic amines typically results in a strong band in the 1250–1335 cm⁻¹ region. kindle-tech.com

Dioxarsolane Moiety Vibrations:

As-O and As-N Vibrations: The vibrations involving the arsenic atom are found in the lower frequency (far-IR) region of the spectrum. The As-O stretching vibrations in related organoarsenic compounds are typically observed in the 500-700 cm⁻¹ range. The As-N stretching frequency is expected to be in a similar or slightly higher range, although specific data for this class of compounds is not widely available.

C-O Vibrations: The dioxarsolane ring contains C-O single bonds. The asymmetric C-O-C stretching vibration is expected to appear as a strong band around 1140-1150 cm⁻¹, with the symmetric stretch appearing at a lower frequency. copernicus.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

Vibrational ModeMoietyExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Weak-Med
Aromatic C-H StretchBenzyl3000 - 3100Medium
Aliphatic C-H Stretch (-CH₂-)Benzyl2850 - 2960Medium
Aromatic C=C StretchBenzyl1450 - 1600 (two bands)Med-Sharp
N-H BendSecondary Amine1500 - 1600Variable
C-N StretchAryl Amine1250 - 1335Strong
C-O StretchDioxarsolane1000 - 1150Strong
N-H WagSecondary Amine665 - 910Strong
As-O StretchDioxarsolane500 - 700Medium

This table presents generalized frequency ranges. Actual values can be influenced by molecular structure and sample phase.

Application in Reaction Monitoring and Purity Assessment

FTIR spectroscopy is a valuable Process Analytical Technology (PAT) tool for real-time reaction monitoring and final product purity verification. jascoinc.com

Reaction Monitoring: The synthesis of this compound can be monitored in-situ using an attenuated total reflectance (ATR)-FTIR probe immersed directly in the reaction vessel. researchgate.netscribd.com By tracking the disappearance of reactant-specific peaks (e.g., the As-Cl stretch from a precursor like 2-chloro-1,3,2-dioxarsolane and the characteristic primary amine bands of benzylamine) and the simultaneous appearance of product-specific peaks (e.g., the secondary N-H stretch and the As-N vibration), chemists can follow the reaction kinetics, determine the endpoint, and ensure complete conversion. acs.org This allows for precise control over reaction conditions to optimize yield and minimize byproducts.

Purity Assessment: After synthesis and purification, FTIR provides a rapid and non-destructive method to assess the purity of the final compound. kindle-tech.comlabtesting.com The IR spectrum of the purified this compound should show only the characteristic absorption bands outlined in the section above. The presence of extraneous peaks can indicate impurities. For example, a broad peak around 3200-3600 cm⁻¹ would suggest the presence of water or alcohol (O-H stretch), while a sharp, strong peak around 1700 cm⁻¹ could indicate carbonyl (C=O) impurities resulting from oxidation. nih.gov Comparing the spectrum of a production batch against a validated reference standard provides a reliable quality control check. copernicus.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural details of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (Molecular Formula: C₉H₁₂AsNO₂), the exact molecular weight is approximately 257.01 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be observed at m/z 257.

The fragmentation pattern provides a structural fingerprint of the molecule. Under electron ionization (EI), the molecule is expected to fragment in predictable ways, primarily at the weakest bonds. Key fragmentation pathways for this compound include:

Formation of the Tropylium (B1234903) Ion: The most prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond. nih.gov This initially forms a benzyl cation (C₇H₇⁺), which rapidly rearranges into the highly stable, aromatic tropylium cation. This fragment typically appears as the base peak (the most intense peak) in the spectrum at m/z 91 . youtube.comencyclopedia.pubnih.gov

Loss of Benzyl Group: Cleavage can also result in the charge being retained by the arsenic-containing portion of the molecule, leading to a fragment corresponding to [M - C₇H₇]⁺ at m/z 166 .

Amine Fragment: The benzylamine (B48309) radical cation itself could be observed at m/z 107 . chemicalbook.comnist.gov

Ring Fragmentation: The dioxarsolane ring can undergo cleavage, potentially losing ethylene oxide (C₂H₄O) to give a fragment at m/z 213 .

The predicted fragmentation pattern is crucial for confirming the identity of the synthesized compound.

m/z ValueProposed Fragment IonSignificance
257[C₉H₁₂AsNO₂]⁺Molecular Ion ([M]⁺)
166[C₂H₅AsNO₂]⁺Loss of benzyl group ([M - C₇H₇]⁺)
107[C₇H₉N]⁺Benzylamine fragment
91[C₇H₇]⁺Tropylium ion (often the base peak)

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the benzene ring of the benzyl group.

Substituted benzene rings typically exhibit two main absorption bands originating from π → π* electronic transitions:

E2 Band: A strong absorption band is expected around 200-210 nm. For benzylamine, this peak is observed at approximately 206 nm. sielc.comsielc.com

B Band: A weaker, structured band, characteristic of the benzene ring, is expected at a longer wavelength, typically around 250-270 nm. Benzylamine shows this absorption maximum at about 256 nm. sielc.comsielc.com

The nitrogen and arsenic atoms, with their lone pairs of electrons, act as auxochromes. Their interaction with the π-electron system of the benzene ring can cause a slight shift in the position and intensity of these absorption bands compared to unsubstituted benzene. libretexts.org The formation of a surface complex, for instance with TiO₂, has been shown to cause a red-shift in the absorption spectrum of benzylamine into the visible range. researchgate.net UV-Vis spectroscopy is therefore useful for confirming the presence of the aromatic system and can be used for quantitative analysis based on the Beer-Lambert law.

Other Specialized Spectroscopic Techniques (e.g., EPR Spectroscopy for Radical Intermediates)

While the techniques above characterize the stable ground-state molecule, other specialized methods can probe more transient or reactive species.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with one or more unpaired electrons, such as free radicals. libretexts.org In its stable, ground state, this compound is a diamagnetic molecule (all electrons are paired) and is therefore "EPR-silent."

However, EPR spectroscopy would be an invaluable tool for studying potential radical intermediates of the compound that could be formed under specific conditions, such as during oxidation, reduction, or photolysis. nih.gov For example:

Oxidative Processes: Reaction with reactive oxygen species (ROS) could lead to the formation of arsenic-centered or nitrogen-centered radicals. acs.org

Homolytic Cleavage: Homolytic cleavage of the C-N or As-N bond could generate radical pairs, including the well-characterized benzyl radical.

If such a radical intermediate were generated and "trapped" at low temperature or with a spin-trapping agent, EPR spectroscopy could provide detailed information about the radical's electronic structure and its environment, confirming the mechanistic pathway of a reaction. nih.govacs.org Studies on other organoarsenic compounds have successfully used EPR to characterize arsenic-related radical species. aps.org

Computational and Theoretical Investigations of N Benzyl 1,3,2 Dioxarsolan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and understanding the behavior of molecules at an electronic level. For a molecule like N-Benzyl-1,3,2-dioxarsolan-2-amine, these methods can offer significant insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com While specific DFT studies on this compound are not readily found, calculations on analogous systems, such as arsenic-containing heterocycles and organoarsenic compounds, provide a basis for understanding its electronic properties. cardiff.ac.uknih.gov

DFT calculations would likely be employed to determine the distribution of electron density, atomic charges, and the nature of bonding within the molecule. The arsenic atom, being a pnictogen, possesses a lone pair of electrons which significantly influences the molecule's geometry and reactivity. uvm.edu The nitrogen atom, also a pnictogen, similarly contributes to the electronic landscape. The interaction between the arsenic and nitrogen is of particular interest, as the As-N bond is central to the compound's identity. Computational studies on the reactions between arsenic and nitrogen oxides have demonstrated the utility of DFT in elucidating the energetics of arsenic-nitrogen interactions. nih.gov

The stability of the 1,3,2-dioxarsolane ring is another key aspect that can be assessed using DFT. Studies on analogous boronate esters, such as 1,3,2-dioxaborolane, have used DFT to investigate their formation and stability, suggesting that the five-membered ring structure is a favorable arrangement. researchgate.net It is reasonable to infer that the dioxarsolane ring in the target molecule would also exhibit a degree of stability, influenced by the electronic effects of the N-benzyl substituent.

Table 1: Representative DFT-Calculated Properties for Analogous Arsenic Compounds

Compound/SystemCalculated PropertyValueComputational Method
Arsenous Acid (As(OH)₃)As-O Bond Distance1.8700 ÅB3LYP/6-31+G(d)
Monomethylarsenous Acid (CH₃As(OH)₂)As-C Bond Distance1.9800 ÅB3LYP/6-31+G(d)
Reaction of As with NO₂Energy Barrier2.58 kJ mol⁻¹B2PLYP
Reaction of As with N₂OEnergy Barrier78.45 kJ mol⁻¹B2PLYP

This table presents data from analogous arsenic compounds to illustrate the types of parameters obtained from DFT calculations. Data sourced from scispace.com and nih.gov.

The three-dimensional structure of this compound is crucial for its properties and interactions. Computational methods, particularly DFT, are adept at predicting molecular geometries with high accuracy. The geometry around the arsenic atom is expected to be pyramidal due to the presence of the lone pair. uvm.edu The 1,3,2-dioxarsolane ring will likely adopt an envelope or twist conformation to minimize steric strain, a common feature in five-membered rings.

The conformational preferences of the N-benzyl group relative to the dioxarsolane ring would also be a key area of investigation. The rotation around the As-N and N-C bonds would lead to different conformers with varying energies. Identifying the lowest energy conformer is essential for understanding the molecule's ground-state properties.

Table 2: Predicted Conformational Data for a Generic Arsolane (B1233446) Ring

ParameterPredicted Value/Conformation
Ring ConformationEnvelope or Twist
As-C Bond Length (in Arsolane)~1.95 Å
C-As-C Bond Angle (in Arsolane)~90-95°

This table provides expected geometric parameters for an arsolane ring, the parent structure of the dioxarsolane ring system. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uknumberanalytics.com For this compound, the HOMO is expected to be localized on the arsenic and/or nitrogen atoms, reflecting the presence of their lone pairs. The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the As-N or As-O bonds, or potentially the π-system of the benzyl (B1604629) group.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. The nature and distribution of these frontier orbitals would determine the molecule's behavior as an electron donor (from the HOMO) or an electron acceptor (to the LUMO). For instance, the lone pair on the arsenic atom could participate in nucleophilic attacks, a reactivity pattern dictated by the character of the HOMO. Computational studies on organoarsenic compounds have highlighted the importance of FMO analysis in predicting their properties and reactivity. nih.gov

Reaction Mechanism Modeling

Computational modeling is an invaluable tool for elucidating the pathways and energetics of chemical reactions.

By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate the associated energy barriers (activation energies). For this compound, this could involve modeling its hydrolysis, oxidation, or reactions with other chemical species. For example, the reaction of the arsenic center with an oxidizing agent would proceed through a specific transition state, the structure and energy of which could be determined computationally. DFT calculations have been successfully used to determine the energy barriers for reactions involving arsenic and other elements. nih.govnih.gov

The pyramidal geometry around the trivalent arsenic atom in this compound suggests the possibility of pyramidal inversion, a process where the molecule inverts its configuration through a planar transition state. wikipedia.org The energy barrier to this inversion is a key characteristic of chiral arsines. Unlike amines, which typically have low inversion barriers and are not optically stable at room temperature, arsines generally exhibit significantly higher inversion barriers. wikipedia.org This is attributed to the greater p-character of the bonding orbitals in arsines compared to amines. stackexchange.com

Computational studies on simple arsines and phosphines have shown that the inversion barrier is influenced by the nature of the substituents and the geometry of the molecule. wikipedia.org For this compound, the presence of the dioxarsolane ring would likely impose geometric constraints that affect the inversion barrier. It is expected that the inversion barrier would be substantial, potentially allowing for the existence of stable enantiomers if a chiral center is present.

Table 3: Comparison of Calculated Inversion Barriers for Ammonia and Phosphine

MoleculeInversion Barrier (kJ/mol)
Ammonia (NH₃)24.2
Phosphine (PH₃)132

This table illustrates the significant difference in inversion barriers between a second-period and a third-period pnictogen hydride. Data sourced from wikipedia.org. The inversion barrier for this compound is expected to be high, in line with other arsines.

Non-Covalent Interactions and Intermolecular Forces

The supramolecular architecture and crystal packing of this compound are significantly influenced by a variety of non-covalent interactions. These forces, while weaker than covalent bonds, are crucial in determining the three-dimensional arrangement of molecules in the solid state and can impact the compound's physical properties. nih.govlumenlearning.com The key intermolecular forces at play include pnictogen bonds, hydrogen bonds, and other weak van der Waals interactions.

Theoretical Treatment of Pnictogen Bonds

Pnictogen bonding is a non-covalent interaction involving a Group 15 element, such as arsenic, acting as an electrophilic species. nih.govresearchgate.netnih.gov In the case of this compound, the arsenic atom can participate in pnictogen bonding. This occurs due to the formation of a "σ-hole" or "π-hole" on the arsenic atom. A σ-hole is a region of positive electrostatic potential located on the extension of a covalent bond to the arsenic atom, arising from the anisotropic distribution of electron density. nih.govnih.gov

Theoretical investigations of pnictogen bonds in arsenic-containing compounds are primarily conducted using quantum chemical calculations. nih.gov Density functional theory (DFT) is a commonly employed method for this purpose. These calculations can predict the location and magnitude of the positive electrostatic potential on the arsenic atom, thus identifying potential sites for pnictogen bonding.

The theoretical treatment would involve the following steps:

Geometry Optimization: The molecular geometry of this compound would be optimized to find its most stable conformation.

Molecular Electrostatic Potential (MEP) Surface Calculation: An MEP surface would be generated to visualize the electrostatic potential on the molecule's surface. Regions of positive potential on the arsenic atom would indicate the presence of σ- or π-holes.

Interaction Energy Calculations: To quantify the strength of potential pnictogen bonds, calculations would be performed on dimers or larger clusters of the molecule. The interaction energy between an arsenic atom of one molecule and a nucleophilic atom (e.g., oxygen or nitrogen) of a neighboring molecule would be determined.

A statistical analysis of the Cambridge Structural Database (CSD) for arsenic-containing compounds reveals typical geometries for arsenic-centered pnictogen bonds. nih.govnih.gov The As···D (where D is a nucleophile) interaction distances and the ∠R–As···D bond angles are key parameters in identifying and characterizing these bonds. nih.gov For instance, As···N and As···O interactions are frequently observed in crystal structures. researchgate.net

Table 1: Theoretical Parameters for Pnictogen Bond Analysis
Interaction TypeTypical Interaction Distance (Å)Typical Bond Angle (∠R–As···D, °)Computational Method
As···N2.6 - 3.5150 - 180DFT, MP2
As···O2.7 - 3.6150 - 180DFT, MP2

Analysis of Hydrogen Bonding and Other Weak Interactions

Beyond pnictogen bonds, the structure of this compound is also stabilized by a network of hydrogen bonds and other weak intermolecular interactions. nih.govpressbooks.publibretexts.org Given the presence of N-H and C-H bonds, as well as the aromatic phenyl ring and oxygen atoms, several types of hydrogen bonds are anticipated.

Computational studies on similar molecules, such as benzylamine (B48309) and various heterocyclic compounds, have provided insights into the nature of these interactions. researchgate.netresearchgate.netnih.gov In benzylamine, for example, N-H···π interactions, where the amino hydrogens interact with the π-electron cloud of the aromatic ring, have been identified. researchgate.net Additionally, C-H···O and C-H···N interactions are common in crystal structures of organic molecules. nih.govresearchgate.net

The likely hydrogen bonds and weak interactions in this compound include:

N-H···O Hydrogen Bonds: The hydrogen atom of the amine group can form a hydrogen bond with an oxygen atom of the dioxarsolane ring of a neighboring molecule.

C-H···O Hydrogen Bonds: The hydrogen atoms of the benzyl group and the dioxarsolane ring can act as donors to the oxygen atoms of adjacent molecules.

C-H···π Interactions: The C-H bonds of the dioxarsolane ring or another benzyl group can interact with the π-system of the phenyl ring.

π-π Stacking: The aromatic phenyl rings of adjacent molecules can engage in π-π stacking interactions.

These interactions can be analyzed computationally using methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which help to identify and characterize weak interactions based on electron density and its derivatives.

Table 2: Expected Hydrogen Bonds and Weak Interactions in this compound
Interaction TypeDonorAcceptorExpected Energetic Contribution
N-H···ON-HOxygen (dioxarsolane)Moderate
C-H···OC-H (benzyl, dioxarsolane)Oxygen (dioxarsolane)Weak
C-H···πC-HPhenyl ringWeak
π-π StackingPhenyl ringPhenyl ringWeak to Moderate

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum chemistry methods are powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.govresearchgate.net These theoretical predictions can be compared with experimental data to validate the computed structure and provide a more detailed understanding of the molecule's electronic environment. For this compound, DFT calculations would be the primary method for predicting its spectroscopic parameters.

The process typically involves:

Geometry Optimization: A high-level DFT calculation (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) is performed to obtain the optimized molecular geometry. nih.govresearchgate.net

Frequency Calculations: To predict the IR spectrum, vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.

NMR Shielding Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
ParameterPredicted Value (DFT/B3LYP)Hypothetical Experimental Value
¹H NMR (δ, ppm), N-H~3.5~3.4
¹H NMR (δ, ppm), CH₂ (benzyl)~4.2~4.1
¹³C NMR (δ, ppm), C (benzyl, ipso)~140~139
IR (cm⁻¹), N-H stretch~3350~3340
IR (cm⁻¹), As-O stretch~650~645

The strong correlation often observed between theoretical and experimental spectroscopic data for related organic compounds underscores the reliability of computational methods in characterizing new molecules. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced Dioxarsolane Derivatives

The synthesis of organoarsenic compounds has historically been a challenge, often involving hazardous reagents. nih.govconsensus.app However, recent advancements are paving the way for the creation of novel dioxarsolane derivatives with tailored properties. Future research in this area will likely focus on modifying the core structure of N-Benzyl-1,3,2-dioxarsolan-2-amine to fine-tune its electronic and steric properties.

Key areas for synthetic exploration include:

Substitution on the Benzyl (B1604629) Group: Introducing various substituents onto the phenyl ring of the benzyl group can modulate the compound's lipophilicity, electronic character, and potential for intermolecular interactions.

Modification of the Dioxarsolane Ring: Replacing the ethylene (B1197577) glycol-derived backbone with other diols can alter the ring conformation and the reactivity of the arsenic center.

Variation of the Amine Substituent: While the focus is on the N-benzyl derivative, exploring other N-alkyl and N-aryl substituents will expand the library of available compounds and their potential applications.

A significant advancement in the synthesis of organoarsenic compounds is the nonvolatile intermediate transformation (NIT) method, which avoids the use of highly toxic and volatile arsenic precursors. nih.govconsensus.app This approach, which utilizes cyclooligoarsines as key intermediates, could be adapted for the safer synthesis of a wider range of N-aryl and N-alkyl dioxarsolan-2-amines. nih.govconsensus.app

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique electronic structure of the arsenic-nitrogen bond in this compound suggests a rich and underexplored reaction chemistry. Future investigations are expected to unlock novel reaction pathways and explore the catalytic potential of these compounds. rsc.orgresearchgate.net

The development of new synthetic methods can lead to the formation of unexpected and novel products. researchgate.net The exploration of reactions such as alkylation, condensation, and rearrangement involving this compound could yield new heterocyclic systems with interesting biological or material properties. researchgate.net The understanding of reaction pathways is crucial for optimizing the production of desired molecules and can be visualized using tools like van Krevelen diagrams for complex mixtures. rsc.org

Given that arsenic is in the same group as nitrogen and phosphorus, there is considerable interest in preparing arsenic analogues of known nitrogen and phosphorus heterocycles. rsc.org Research into the reactivity of the As-N bond could lead to the development of new catalysts. The lone pair of electrons on the nitrogen atom and the potential for the arsenic atom to participate in redox processes are key features that could be exploited in catalysis. For instance, these compounds could be investigated as ligands for transition metals, potentially leading to catalysts with unique reactivity and selectivity.

Development of Integrated Spectroscopic and Computational Approaches

A deep understanding of the structure-property relationships of this compound and its derivatives is essential for their rational design and application. The integration of advanced spectroscopic techniques with computational modeling will be crucial in this endeavor.

Table 1: Spectroscopic and Computational Techniques for Characterization

TechniqueInformation Provided
NMR Spectroscopy (¹H, ¹³C, ¹⁵N, ⁷⁵As) Detailed structural information, including connectivity and conformation.
X-ray Crystallography Precise three-dimensional molecular structure in the solid state.
Mass Spectrometry (e.g., ESI-MS) Molecular weight determination and fragmentation analysis. mdpi.com
Infrared (IR) and Raman Spectroscopy Information on vibrational modes, particularly the As-N and As-O bonds.
UV-Vis and Fluorescence Spectroscopy Electronic properties and potential for optical applications.
Quantum-Mechanical Calculations Prediction of molecular geometry, electronic structure, and spectroscopic properties. rsc.org

Computational studies have been valuable in predicting the properties of organoarsenic compounds, including their frontier orbital energies and aromaticity. nih.govconsensus.app Such theoretical calculations can guide synthetic efforts by predicting the most promising candidates for specific applications. For example, quantum-mechanical calculations were used to investigate the aromaticity of arsole, the arsenic analogue of pyrrole. rsc.org Similar integrated approaches, combining experimental data from techniques like 2D-RP-HPLC with ESI-MS and computational analysis, are being used to identify new arsenic compounds in complex matrices. mdpi.com

Interdisciplinary Research at the Interface of Organoarsenic and Nitrogen Chemistry

The future of research on this compound lies at the intersection of multiple scientific disciplines. The presence of both arsenic and nitrogen in a single, well-defined molecule opens up avenues for interdisciplinary studies that bridge organometallic, coordination, bioinorganic, and materials chemistry. mdpi.com

The structural similarities between arsenic and nitrogen compounds suggest that arsenic-containing molecules could mimic or interfere with biological processes involving their nitrogen counterparts. rsc.org This has led to investigations into the biological activities of organoarsenic compounds. tandfonline.com While this article does not delve into specific therapeutic applications, the fundamental study of how the As-N moiety interacts with biological systems is a significant area of future research.

Furthermore, the incorporation of the dioxarsolane moiety into larger molecular architectures, such as polymers and supramolecular assemblies, could lead to the development of novel functional materials with unique optical, electronic, or catalytic properties. nih.govresearchgate.net The study of arsenic-containing π-conjugated molecules and polymers is a rapidly growing field. nih.govconsensus.app

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-Benzyl-1,3,2-dioxarsolan-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via asymmetric aldol reactions followed by stereoselective reduction. For example, in analogous dioxasolane derivatives, NaBH3CN is used to reduce ketones to amines under controlled conditions (e.g., ice bath, inert atmosphere) to preserve stereochemistry . Reaction optimization includes solvent selection (e.g., CH2Cl2) and catalysts like TBSOTf to protect hydroxyl groups during synthesis . Yield and purity improvements often require refluxing with polar aprotic solvents (e.g., THF) and monitoring reaction progress via TLC or HPLC .

Q. How is the absolute configuration of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, the configuration of similar compounds (e.g., N-benzyl-1´-aminodioxolanones) was assigned using SHELX software (SHELXL for refinement) to analyze bond angles and torsion angles, confirming (2S,5R,1′R) configurations . Crystallization conditions (e.g., slow evaporation from ethanol) and cryogenic data collection enhance resolution .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR identify substituent environments (e.g., benzyl protons at δ 4.5–5.0 ppm, dioxasolane carbons at 90–110 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns .
  • IR spectroscopy : Detects functional groups (e.g., NH stretches at ~3300 cm⁻¹, dioxasolane C-O-C at 1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Steric hindrance from the benzyl group and dioxasolane ring reduces accessibility to the arsenic center. Computational studies (e.g., DFT calculations) model transition states to predict regioselectivity. Experimentally, kinetic isotopic effects and substituent variation (e.g., electron-withdrawing groups on the benzyl ring) are tested to quantify electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for dioxarsolan-amine derivatives?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, solvent effects). Reproducibility requires:

  • Standardized protocols : Use of identical cell lines (e.g., HEK-293 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
  • Dose-response curves : IC50 values must be validated across multiple replicates.
  • Comparative SAR studies : Systematic substitution of the benzyl group or dioxasolane oxygen with sulfur/selenium analogs clarifies structure-activity relationships .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Simulates binding poses using crystal structures of target proteins (e.g., kinases).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes upon structural modifications .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C.
  • Plasma stability assays : Use human plasma to assess esterase-mediated hydrolysis over 24 hours.
  • LC-MS/MS : Identifies degradation products (e.g., benzylamine or arsenic oxides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.